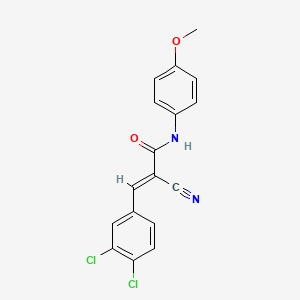
(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a methoxyphenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzaldehyde, 4-methoxyaniline, and malononitrile.
Condensation Reaction: The first step involves the condensation of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate 2-cyano-3-(3,4-dichlorophenyl)acrylonitrile.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-methoxyaniline in the presence of a catalyst, such as triethylamine, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Solvent Selection: Choosing appropriate solvents, such as ethanol or methanol, to facilitate the reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reaction rates and minimize side reactions.
Purification: Employing purification techniques, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles, such as amines or thiols, in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted enamides or nitriles.
Scientific Research Applications
(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(3,4-dichlorophenyl)-N-phenylprop-2-enamide: Lacks the methoxy group, which may affect its chemical properties and biological activity.
(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group, which may influence its reactivity and applications.
Uniqueness
(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-14-5-3-13(4-6-14)21-17(22)12(10-20)8-11-2-7-15(18)16(19)9-11/h2-9H,1H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWGBXBQGAHFQO-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
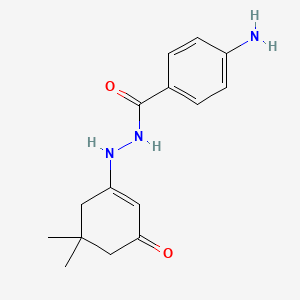
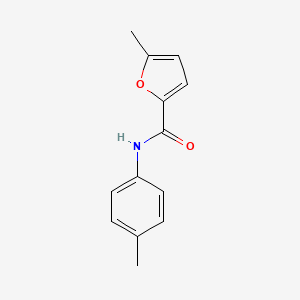
![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5789817.png)
![{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5789819.png)
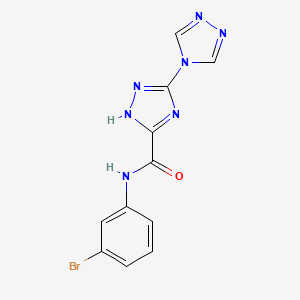
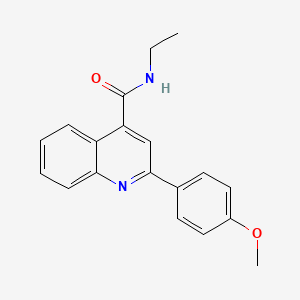
![METHYL 4,5-DIMETHOXY-2-[(4-PYRIDYLCARBONYL)AMINO]BENZOATE](/img/structure/B5789831.png)
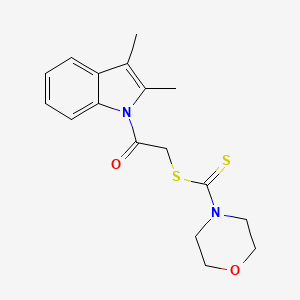
![5-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5789838.png)
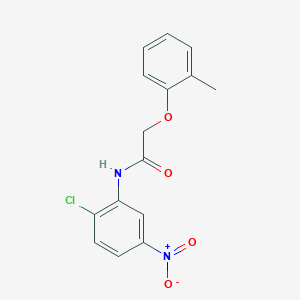
![N-tert-butyl-2-{[(4-ethoxyphenyl)carbonyl]amino}benzamide](/img/structure/B5789855.png)
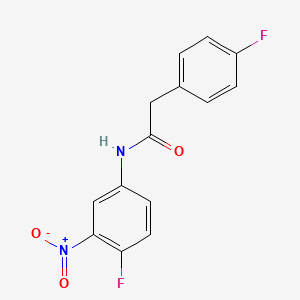
![methyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5789863.png)
![3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5789866.png)
